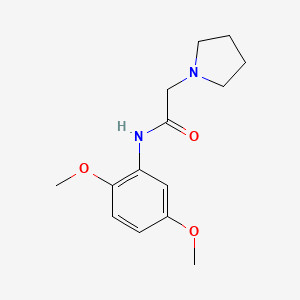
N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide, commonly known as DMAA, is a synthetic compound that has been used in various scientific research applications. DMAA has been of interest to researchers due to its unique biochemical and physiological effects, as well as its potential for use in the development of new drugs.
作用機序
DMAA acts as a sympathomimetic agent, which activates the sympathetic nervous system and increases the release of norepinephrine and dopamine. This results in increased energy levels, improved focus, and enhanced athletic performance. DMAA also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects
DMAA has been shown to have various biochemical and physiological effects, including increased energy levels, improved focus, and enhanced athletic performance. It has also been shown to increase blood pressure and heart rate, which can be beneficial for athletes but may be harmful for individuals with preexisting cardiovascular conditions. DMAA has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
実験室実験の利点と制限
DMAA has several advantages for lab experiments, including its ability to increase energy levels and improve focus, which can be beneficial for researchers conducting experiments that require long periods of concentration. However, DMAA also has several limitations, including its potential to increase blood pressure and heart rate, which may affect the results of certain experiments. Additionally, the use of DMAA in lab experiments may be limited due to ethical concerns and regulations regarding the use of stimulants in research.
将来の方向性
There are several future directions for research on DMAA, including its potential use in the treatment of neurological disorders, its effects on athletic performance, and its potential for use in the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of DMAA, as well as its potential benefits and limitations for various research applications.
Conclusion
In conclusion, DMAA is a synthetic compound that has been used in various scientific research applications. Its unique biochemical and physiological effects make it of interest to researchers, and it has potential for use in the development of new drugs. However, its use in lab experiments may be limited due to ethical concerns and regulations regarding the use of stimulants in research. Further research is needed to fully understand the potential benefits and limitations of DMAA for various research applications.
合成法
DMAA can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and acetic anhydride. Other methods include the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and acetic acid, or the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and acetyl chloride. The purity of the synthesized DMAA can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
DMAA has been used in various scientific research applications, including its use as a stimulant and its potential for use in the development of new drugs. DMAA has been shown to increase energy levels, improve focus, and enhance athletic performance. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-5-6-13(19-2)12(9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJOPGLGLMAAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)


![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
